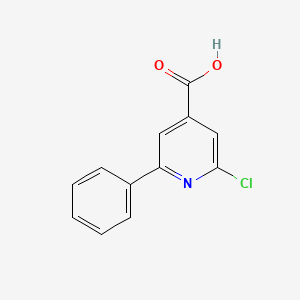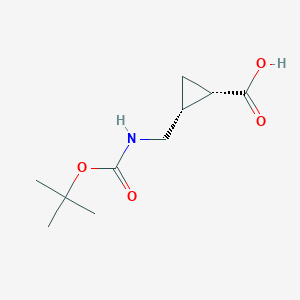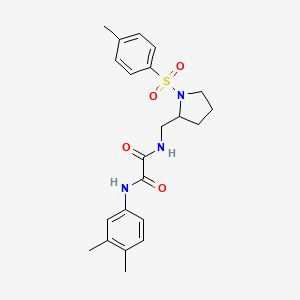
2-((1-(4-クロロフェニル)-5-フェニル-1H-イミダゾール-2-イル)チオ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenyl and a phenyl group, along with an ethyl thioacetate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.
Substitution Reactions: The 4-chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors.
Thioacetate Formation:
Industrial Production Methods
Industrial production of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethyl thioacetate moiety with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
作用機序
The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to its observed biological effects.
類似化合物との比較
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives:
Similar Compounds: Imidazole, 4-chlorophenyl imidazole, phenyl imidazole.
Uniqueness: The presence of both 4-chlorophenyl and phenyl groups, along with the ethyl thioacetate moiety, distinguishes it from other imidazole derivatives and contributes to its unique biological activities.
特性
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-6-4-3-5-7-14)22(19)16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGCXQRKQVJTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)

![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2591332.png)





![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)


